molecular formula C11H11BrO2 B1451539 5-Bromo-1,1-(ethylenedioxo)-indane CAS No. 760995-51-5

5-Bromo-1,1-(ethylenedioxo)-indane

Cat. No.: B1451539
CAS No.: 760995-51-5
M. Wt: 255.11 g/mol
InChI Key: IHTGQIOPLISLSH-UHFFFAOYSA-N
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Description

5-Bromo-1,1-(ethylenedioxo)-indane is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It belongs to the class of indane derivatives and contains a bromine atom and an ethylenedioxo group.

Scientific Research Applications

Analytical Methodologies

  • Determination of Preservatives in Cosmetics : A study developed a solid-phase microextraction gas chromatography method with microelectron-capture detection for determining 5-bromo-5-nitro-1,3-dioxane in rinse-off cosmetics. This method offers a solvent-free, simple approach for quality control in cosmetic products (Fernández-Álvarez et al., 2010).

Organic Synthesis and Chemical Properties

  • Synthesis of Pyrazoles : Brominated trihalomethylenones have been used as precursors for synthesizing various pyrazole derivatives through cyclocondensation reactions. This demonstrates the role of brominated compounds in facilitating nucleophilic substitution reactions and the synthesis of heterocyclic compounds (Martins et al., 2013).
  • Cytotoxicity Evaluation : New series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones were synthesized and evaluated for their cytotoxicity against various cancer cell lines, showcasing the potential of brominated indanes in pharmaceutical research (Karalı et al., 2002).

Environmental and Material Science

  • Polyaromatic Octasilsesquioxanes : The synthesis of robust, polyaromatic materials from polybromophenylsilsesquioxanes demonstrates the utility of brominated compounds in creating new materials with high thermal stability and potential applications in electronics and photonics (Brick et al., 2005).

Analytical Chemistry

  • Enantiomeric Resolution : A study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione showcases the application of brominated compounds in chiral chromatography and the significance of understanding chiral recognition mechanisms for pharmaceutical analysis (Ali et al., 2016).

Future Directions

: Santa Cruz Biotechnology : ChemSpider : PubChem

Biochemical Analysis

Biochemical Properties

5-Bromo-1,1-(ethylenedioxo)-indane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is essential to determine the optimal dosage to achieve the desired effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTGQIOPLISLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669790
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760995-51-5
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1-indanone (13.0 g, 61.8 mmol), p-toluenesulfonic acid (23 mg, 0.12 mmol) and ethylene glycol (27.6 mL, 494.6 mmol) in benzene (140 mL) was refluxed for about 24 hours, using a Dean-Stark trap to remove water. The mixture was cooled, poured into excess 5% aqueous sodium bicarbonate and was extracted with toluene. The combined organic extracts were washed with brine, dried with MgSO4, filtered, and evaporated in vacuum. The residue was purified by flash column chromatography using dichloromethane as the mobile phase to give the above intermediate. MS (DCI/NH3): m/z 254, 256 (M)+.
Quantity
13 g
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reactant
Reaction Step One
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23 mg
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reactant
Reaction Step One
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27.6 mL
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reactant
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Quantity
140 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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